molecular formula C24H22N2O2S B14046251 2-Methyl-4-(methylsulfonyl)-1-trityl-1H-imidazole

2-Methyl-4-(methylsulfonyl)-1-trityl-1H-imidazole

Cat. No.: B14046251
M. Wt: 402.5 g/mol
InChI Key: IILJSZAZFFYXMQ-UHFFFAOYSA-N
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Description

2-METHYL-4-METHYLSULFONYL-1-(TRIPHENYLMETHYL)IMIDAZOLE is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a methyl group at position 2, a methylsulfonyl group at position 4, and a triphenylmethyl group at position 1. These substitutions confer unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-4-METHYLSULFONYL-1-(TRIPHENYLMETHYL)IMIDAZOLE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through a series of steps including addition to nitrile, proto-demetallation, tautomerization, and dehydrative cyclization .

Another approach involves the use of Schiff’s base complex nickel catalyst (Ni-C) for a one-pot microwave-assisted synthesis. This method is efficient and provides high yields of the desired imidazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-4-METHYLSULFONYL-1-(TRIPHENYLMETHYL)IMIDAZOLE undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler imidazole derivatives.

    Substitution: The methyl and triphenylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction can produce simpler imidazole compounds.

Scientific Research Applications

2-METHYL-4-METHYLSULFONYL-1-(TRIPHENYLMETHYL)IMIDAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHYL-4-METHYLSULFONYL-1-(TRIPHENYLMETHYL)IMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHYL-4-METHYLSULFONYL-1-(PHENYLMETHYL)IMIDAZOLE
  • 2-METHYL-4-METHYLSULFONYL-1-(BENZYL)IMIDAZOLE
  • 2-METHYL-4-METHYLSULFONYL-1-(NAPHTHYL)IMIDAZOLE

Uniqueness

2-METHYL-4-METHYLSULFONYL-1-(TRIPHENYLMETHYL)IMIDAZOLE is unique due to the presence of the triphenylmethyl group, which imparts distinct steric and electronic properties. This makes it more versatile in certain chemical reactions and applications compared to its analogs .

Properties

Molecular Formula

C24H22N2O2S

Molecular Weight

402.5 g/mol

IUPAC Name

2-methyl-4-methylsulfonyl-1-tritylimidazole

InChI

InChI=1S/C24H22N2O2S/c1-19-25-23(29(2,27)28)18-26(19)24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-18H,1-2H3

InChI Key

IILJSZAZFFYXMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C

Origin of Product

United States

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